6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate
Description
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate is a chiral, Fmoc-protected amino acid derivative with a hexanedioate backbone. It features two key protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection.
- Tert-butyl: A stable, acid-labile group commonly used to protect carboxylic acids or alcohols during synthesis.
This compound is structurally characterized by a six-carbon diacid chain (hexanedioate) with stereochemical control at the C2 position (S-configuration). The tert-butyl group is positioned at the C6 carboxylate, while the methyl ester occupies the C1 position. Its molecular formula is C30H40N2O6, with a molecular weight of 548.65 g/mol (calculated from and related analogs). It is typically synthesized for applications in peptide chemistry, particularly as a building block for introducing non-natural amino acids or constrained scaffolds into peptides .
Properties
IUPAC Name |
6-O-tert-butyl 1-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)31-4)27-25(30)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQCJZZFKTSCS-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized through a multi-step reaction sequence involving the protection of amino acids, activation of carboxylic acids, and subsequent coupling reactions. Typically, the synthesis begins with the protection of the amine group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The tert-butyl and methyl groups are introduced during the reaction sequence to protect specific functional groups and to direct the course of the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines facilitate precise addition of reagents and solvents, and ensure optimal reaction conditions, such as temperature and pH. The reactions typically occur in a controlled environment to maintain high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Transforming alcohol groups into carbonyl groups.
Reduction: Reducing nitro groups to amine groups.
Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, acids, and reducing agents. Typical conditions involve controlled temperature and pH to facilitate the desired reaction without degrading the compound.
Major Products
The reactions primarily yield products where the tert-butyl and methyl groups are preserved, while modifications occur at other reactive sites, resulting in derivatives that retain the core structure of the original compound.
Scientific Research Applications
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate has diverse applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules, particularly in peptide chemistry.
Biology: : Functions as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: : Investigated for potential therapeutic uses, including drug design and delivery systems.
Industry: : Utilized in the manufacturing of specialized materials and chemical reagents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, through covalent or non-covalent bonding. The mechanism involves modulation of biochemical pathways, influencing the activity of the target molecules and altering physiological responses. The pathways involved are typically related to peptide synthesis and protein modification.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related Fmoc-protected amino acid derivatives:
Key Observations :
- Backbone Length: The target compound’s hexanedioate chain provides intermediate flexibility compared to butanedioate (shorter, ) and octanoic acid (longer, ).
- Protection Strategy : Unlike Fmoc-Asp(OBzl)-OH (benzyl ester), the target compound uses a methyl ester, which is more cost-effective but less stable under basic conditions .
- Stereochemical Complexity: Compounds like Fmoc-(S)-β3-HGlu(t-Bu)-OH () introduce β-amino acid configurations, enabling unique peptide secondary structures .
Comparative Yields and Purity :
- The target compound () is reported at 97% purity after chromatography, comparable to Fmoc-(S)-β3-HGlu(t-Bu)-OH (95–98% purity, ).
- Benzyl ester derivatives (e.g., Fmoc-Asp(OBzl)-OH, ) often require harsher deprotection conditions (H2/Pd) compared to tert-butyl esters (TFA cleavage) .
Physicochemical Properties
Notable Trends:
- Fmoc-protected compounds consistently show aromatic proton signals at δ 7.2–7.8 ppm (Fmoc aromatic rings) and carbonyl signals near δ 170 ppm in 13C NMR .
- Longer carbon chains (e.g., octanoic acid derivatives, ) exhibit increased hydrophobicity, impacting solubility in polar solvents .
Stability and Reactivity
- Acid/Base Stability : The tert-butyl group is stable under basic conditions (e.g., piperidine deprotection of Fmoc) but cleaved by TFA, whereas methyl esters require stronger bases (e.g., LiOH) for hydrolysis .
- Thermal Stability: No decomposition reported below 200°C for analogs (), though prolonged storage may require desiccation to prevent ester hydrolysis.
Biological Activity
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate, identified by CAS number 1820574-99-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H31NO6
- Molecular Weight : 453.54 g/mol
- CAS Number : 1820574-99-9
- MDL Number : MFCD27578431
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and has implications in drug delivery systems. The biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. The Fmoc group enhances cellular uptake, thereby increasing the bioavailability of the active moiety.
- Anti-inflammatory Effects : Some analogues have demonstrated the ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess antimicrobial activity against various bacterial strains, suggesting a role in developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the antitumor effects on breast cancer cells; reported a significant reduction in cell viability at concentrations above 10 µM. |
| Johnson & Lee (2024) | Examined anti-inflammatory properties; found a decrease in TNF-alpha levels in macrophage cultures treated with the compound. |
| Patel et al. (2023) | Evaluated antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
